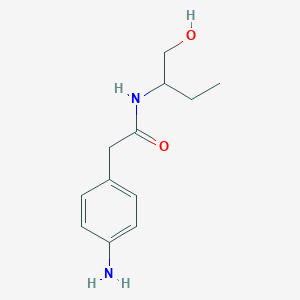
2-(4-氨基苯基)-N-(1-羟基丁烷-2-基)乙酰胺
描述
2-(4-Aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide (2-APBA) is an organic compound belonging to the class of amides. It is a colorless solid that has been used in various scientific research applications, including as a precursor for synthesis of a variety of compounds. 2-APBA has a wide range of biochemical and physiological effects that make it an interesting compound to study.
科学研究应用
化学选择性乙酰化
- 化学选择性单乙酰化:该化合物因其作为氨基化学选择性单乙酰化中间体的作用而受到研究,这在抗疟疾药物的天然合成中具有重要意义。该过程已使用固定化脂肪酶催化剂进行了优化,突出了该化合物在合成药理活性分子中的相关性(Magadum & Yadav, 2018)。
分析方法
- 药物中的杂质测定:它在分析方法学中具有应用,例如使用 NMR 和神经网络回归进行药物中的杂质测定。这突出了其在确保药品纯度和质量中的作用,确保患者安全(Forshed, Andersson, & Jacobsson, 2002)。
高级氧化过程
- 降解和羟基化途径:该化合物参与高级氧化过程,表明其在环境修复或水处理中降解药物的潜力。研究探索了其在 UV/H2O2 条件下的羟基化和降解途径,提供了对类似化合物环境归宿的见解(Vogna et al., 2002)。
抗氧化活性
- 配位络合物和抗氧化活性:研究还集中在由相关吡唑-乙酰胺衍生物构建的配位络合物的合成上,探索它们的抗氧化活性。此类研究强调了该化合物在开发具有治疗应用的新型抗氧化剂方面的潜力(Chkirate et al., 2019)。
环境影响
- 氯化副产物:对具有结构相似性的化合物的氯化副产物的研究提供了有关其环境影响的基本数据,特别是在水处理场景中。这项研究有助于了解转化产物及其潜在的毒性或环境风险(DellaGreca et al., 2009)。
属性
IUPAC Name |
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-2-11(8-15)14-12(16)7-9-3-5-10(13)6-4-9/h3-6,11,15H,2,7-8,13H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMRZVAWRJAJD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NC(=O)CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-aminophenyl)-N-(1-hydroxybutan-2-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(2-Amino-4-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1517921.png)
![N-[(2-aminophenyl)methyl]-N-methyl-1-benzofuran-2-carboxamide](/img/structure/B1517924.png)
![N-[(4-aminophenyl)methyl]-N-cyclopropylacetamide](/img/structure/B1517925.png)
![N-[(4-aminophenyl)methyl]-N-(propan-2-yl)acetamide](/img/structure/B1517926.png)
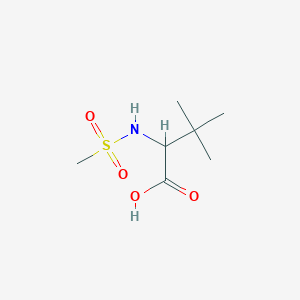
amine](/img/structure/B1517929.png)
amine](/img/structure/B1517930.png)

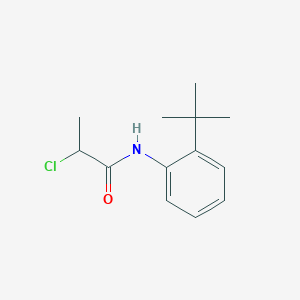
![2-[(2-Methoxyethyl)amino]-2-methylpropan-1-ol](/img/structure/B1517936.png)
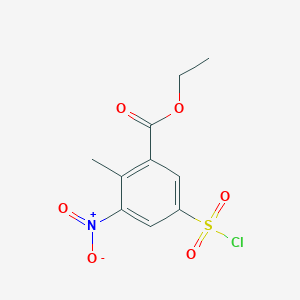
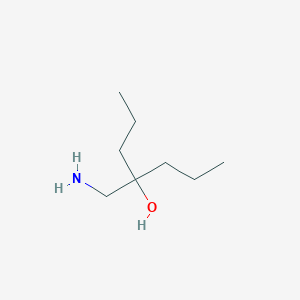
![2-[(Ethylcarbamoyl)amino]-6-fluorobenzoic acid](/img/structure/B1517939.png)
![3-(2-hydroxyethyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B1517940.png)